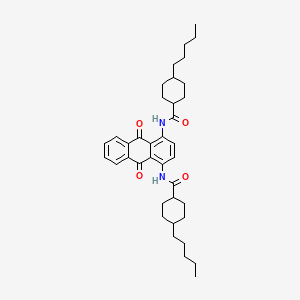
N,N'-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide): is a complex organic compound that features an anthraquinone core with two cyclohexanecarboxamide groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) typically involves the reaction of 9,10-anthraquinone with 4-pentylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity, such as the use of automated reactors and continuous flow systems.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The anthraquinone core can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the anthraquinone core can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amide groups can participate in substitution reactions, particularly nucleophilic substitutions, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Anthraquinone derivatives with additional oxygen functionalities.
Reduction: Reduced anthraquinone derivatives.
Substitution: Alkylated amide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions .
Biology:
- Potential use in the development of fluorescent probes for biological imaging.
- Investigated for its antimicrobial properties .
Medicine:
Industry:
Wirkmechanismus
The mechanism of action of N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) involves its ability to interact with various molecular targets. The anthraquinone core can intercalate with DNA, disrupting replication and transcription processes. The amide groups can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide)
- 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)diimino]bis(5-methylbenzenesulfonic acid)
Uniqueness: N,N’-(9,10-dioxo-9,10-dihydroanthracene-1,4-diyl)bis(4-pentylcyclohexanecarboxamide) is unique due to its specific combination of an anthraquinone core with cyclohexanecarboxamide groups, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in materials science and biological research.
Eigenschaften
Molekularformel |
C38H50N2O4 |
|---|---|
Molekulargewicht |
598.8 g/mol |
IUPAC-Name |
N-[9,10-dioxo-4-[(4-pentylcyclohexanecarbonyl)amino]anthracen-1-yl]-4-pentylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C38H50N2O4/c1-3-5-7-11-25-15-19-27(20-16-25)37(43)39-31-23-24-32(34-33(31)35(41)29-13-9-10-14-30(29)36(34)42)40-38(44)28-21-17-26(18-22-28)12-8-6-4-2/h9-10,13-14,23-28H,3-8,11-12,15-22H2,1-2H3,(H,39,43)(H,40,44) |
InChI-Schlüssel |
SOXLXXSZMUAZKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C(=O)NC2=C3C(=C(C=C2)NC(=O)C4CCC(CC4)CCCCC)C(=O)C5=CC=CC=C5C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromo-1-[(2,5-dimethylphenyl)methyl]-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461530.png)
![{11-[4-(diethylamino)phenyl]-1-hydroxy-3,3-dimethyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-7-yl}(phenyl)methanone](/img/structure/B12461543.png)
![sodium;(2R,5S,6S)-3,3-dimethyl-6-[[(2S)-2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12461544.png)
![3,4-dibromo-6-ethoxy-2-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12461546.png)
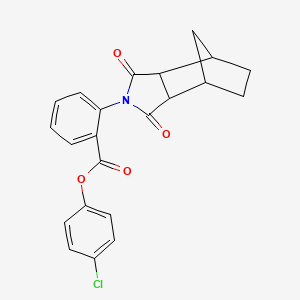
![(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12461557.png)
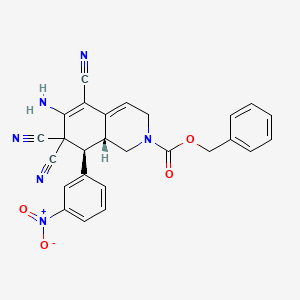
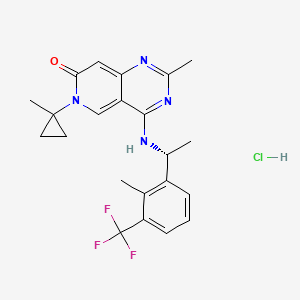
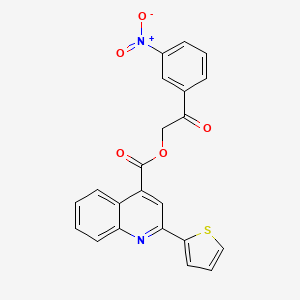
![1-Benzyl-5-bromo-3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxyindol-2-one](/img/structure/B12461591.png)
![2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenoxy}-N-(4-methylphenyl)acetamide](/img/structure/B12461594.png)
![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate; hippuric acid](/img/structure/B12461598.png)
![N-(4-bromophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12461606.png)
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12461618.png)
